4-(2,4-Dimethoxyphenyl)azetidin-2-one
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Overview
Description
4-(2,4-Dimethoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidin-2-ones, which are four-membered lactam structures. These compounds are known for their significant biological and pharmacological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction involves the cycloaddition of a ketene with an imine to form the azetidin-2-one ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually carried out at room temperature to moderate temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production methods for azetidin-2-ones, including 4-(2,4-Dimethoxyphenyl)azetidin-2-one, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate to form dearylated products.
Substitution: It can undergo substitution reactions at the 4-position, such as acyloxylation, using reagents like t-butyl perbenzoate or peracetate.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in solvents like acetonitrile at room temperature.
Substitution: Copper-catalyzed reactions with t-butyl perbenzoate or peracetate in the presence of a base.
Major Products
Oxidation: Dearylated azetidinones.
Substitution: 4-acyloxy-substituted azetidinones.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)azetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)azetidin-2-one involves targeting specific enzymes and proteins. For instance, azetidin-2-ones are known to inhibit transpeptidase enzymes, which are crucial for bacterial cell wall synthesis . This inhibition leads to the disruption of bacterial cell wall formation, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4,5-Trimethoxyphenyl)azetidin-2-one
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness
4-(2,4-Dimethoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of methoxy groups at the 2 and 4 positions of the phenyl ring can enhance its stability and solubility, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |
InChI Key |
GFDXQYUWXXIKKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)N2)OC |
Origin of Product |
United States |
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